methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride
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Overview
Description
Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride is a compound that belongs to the class of amino acids It features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride typically involves the reaction of pyrazine derivatives with amino acids. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms a wide variety of compounds . The reaction conditions often involve the use of solvents such as methanol and acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste . This method involves passing the starting materials through a column packed with a catalyst, such as Raney® nickel, under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield pyrazine carboxylic acids, while reduction may yield pyrazine alcohols .
Scientific Research Applications
Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt cellular processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Methyl(2R)-2-amino-3-(pyrazin-2-yl)propanoatedihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
Piperazine derivatives: These compounds contain a piperazine ring and are used in various pharmaceutical applications.
2-Methylpyridines: These compounds contain a pyridine ring and are used in the synthesis of fine chemicals.
The uniqueness of this compound lies in its specific structure and the presence of both an amino acid and a pyrazine ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-pyrazin-2-ylpropanoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-5-10-2-3-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKEMDIJNXZAU-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=CN=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC=CN=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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